molecular formula C15H22Cl2N2O B14794698 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14794698
M. Wt: 317.3 g/mol
InChI Key: WPRYWCOBIGKQKG-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorobenzyl group, an isopropyl group, and a methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate amine to form the corresponding amide. The reaction conditions often include the use of organic solvents such as ethyl ether or acetone and may require catalysts like zinc chloride or potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, electrophilic aromatic substitution may require catalysts like aluminum chloride and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the rod-shape maintenance mechanism of rod-like bacteria by targeting the cytoskeletal protein MreB . This inhibition disrupts bacterial cell division, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as both an antimicrobial agent and a potential antihistaminic makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)13(17)7-11/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

WPRYWCOBIGKQKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N

Origin of Product

United States

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